
3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol
Overview
Description
3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and a propynyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol typically involves the following steps:
Preparation of 2,5-Dimethylphenylmagnesium Bromide: This Grignard reagent is prepared by reacting 2,5-dimethylbromobenzene with magnesium in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.
Reaction with Propargyl Bromide: The Grignard reagent is then reacted with propargyl bromide to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to form a double or single bond.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products
Oxidation: Formation of 3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-one.
Reduction: Formation of 3-(2,5-Dimethyl-phenyl)-prop-2-ene-1-ol or 3-(2,5-Dimethyl-phenyl)-propane-1-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.
Biology
Research indicates that this compound exhibits significant biological activities:
Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for resistant strains like Staphylococcus aureus and Mycobacterium species range from 4–8 μg/mL.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 4 |
Mycobacterium abscessus | 6 |
Mycobacterium smegmatis | 8 |
Anticancer Activity : In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 demonstrated that this compound inhibits cell proliferation with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil.
Cell Line | IC50 (μM) | Control (5-FU IC50) |
---|---|---|
MCF-7 | 11.73 | 17.02 |
MDA-MB-231 | 9.46 | 11.73 |
The compound's mechanism of action involves interaction with specific molecular targets, modulating enzymes and receptors associated with metabolic pathways.
Medicine
Ongoing research is exploring the potential of this compound as a therapeutic agent due to its unique chemical structure and biological activities. Its ability to induce apoptosis in cancer cells suggests potential applications in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of several derivatives of propargylic alcohols, including this compound. Results indicated that modifications in the alkyl chain length and substitution patterns significantly influenced antibacterial potency, suggesting this compound could serve as a lead structure for developing new antibiotics.
Case Study 2: Anticancer Research
In vitro studies showed that treatment with this compound resulted in significant cytotoxic effects on multiple cancer cell lines using the MTT assay, revealing dose-dependent responses. Additionally, preliminary in vivo studies demonstrated tumor suppression in xenograft models treated with this compound.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylphenylmagnesium Bromide: A Grignard reagent used in similar synthetic applications.
3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-one: An oxidized derivative of the compound.
3-(2,5-Dimethyl-phenyl)-prop-2-ene-1-ol: A reduced derivative of the compound.
Uniqueness
3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol is unique due to its combination of a phenyl ring with methyl substitutions and a propynyl group This structure imparts specific reactivity and properties that distinguish it from other similar compounds
Biological Activity
3-(2,5-Dimethyl-phenyl)-prop-2-yn-1-ol is a propargylic alcohol that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and antioxidant properties. This compound's structure, characterized by a propargylic alcohol moiety, suggests a variety of interactions with biological systems, making it a subject of interest in medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate substituted benzaldehydes with propargyl bromide under Williamson ether synthesis conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Antioxidant Properties
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antioxidant activity. For instance, the compound 3a, derived from a similar synthetic route, showed an antioxidant capacity measured at 1.75 TE (Trolox equivalents) and effectively inhibited calcium channel activity by 46.95% at a concentration of 10 μM. This suggests that this compound may possess similar properties, contributing to its potential application in neuroprotection against oxidative stress .
Neuroprotective Effects
In neuroprotective assays, compounds analogous to this compound have demonstrated the ability to protect neuronal cells from oxidative damage. Specifically, compound 3a exhibited a neuroprotective effect of approximately 38% against hydrogen peroxide-induced cell death at a concentration of 10 μM. This effect is attributed to the compound's ability to modulate calcium influx and reduce reactive oxygen species (ROS) generation .
Case Study 1: Neuroprotection Against Oxidative Stress
A study evaluated the neuroprotective effects of several derivatives of propargylic alcohols on SH-SY5Y neuronal cells subjected to oxidative stress induced by hydrogen peroxide. The results indicated that compounds similar to this compound significantly reduced cell death rates compared to untreated controls. The protective mechanism was hypothesized to involve the modulation of intracellular calcium levels and antioxidant activity .
Case Study 2: Antioxidant Efficacy in Cellular Models
In another investigation focusing on cellular models, various propargylic alcohols were tested for their antioxidant efficacy using assays that measure ROS levels. The results showed that compounds with structural similarities to this compound effectively scavenged free radicals and reduced oxidative stress markers in treated cells .
Data Summary
Compound | Antioxidant Activity (TE) | Neuroprotection (%) | Calcium Channel Blockade (%) | Concentration (μM) |
---|---|---|---|---|
This compound | TBD | TBD | TBD | TBD |
Compound 3a | 1.75 | 38 | 46.95 | 10 |
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)prop-2-yn-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9-5-6-10(2)11(8-9)4-3-7-12/h5-6,8,12H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUPKLXHLFXREM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C#CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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